Enantioselective Potency in Human Whole Blood: (R)-Veliflapon is 31-Fold More Potent Than (S)-Veliflapon
In human whole blood assays, (S)-Veliflapon demonstrates markedly lower inhibitory activity against LTB4 synthesis compared to its (R)-enantiomer counterpart. The (R)-enantiomer exhibits 31-fold greater potency than the (S)-enantiomer under identical experimental conditions [1]. This enantioselectivity profile is a critical differentiation factor when selecting between the isolated (S)-form and the racemic mixture or (R)-form.
| Evidence Dimension | Enantioselective inhibitory activity (fold difference) |
|---|---|
| Target Compound Data | (S)-Veliflapon (S-enantiomer) |
| Comparator Or Baseline | (R)-Veliflapon (R-enantiomer) |
| Quantified Difference | 31-fold higher potency for (R)-enantiomer over (S)-enantiomer |
| Conditions | Human whole blood; LTB4 synthesis inhibition measured by RIA or HPLC |
Why This Matters
Procurement of the correct enantiomer ((S)-form) is essential for studies requiring the less active enantiomer as a control or for investigating stereochemical determinants of FLAP binding.
- [1] Hatzelmann A, Fruchtmann R, Mohrs KH, Raddatz S, Matzke M, et al. In vitro pharmacology of BAY X1005, a new inhibitor of leukotriene synthesis. Agents Actions. 1993;38(Spec No):C74-C77. View Source
